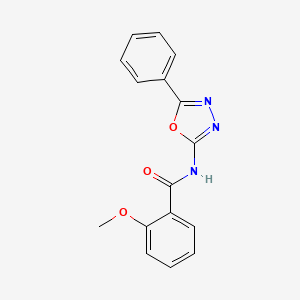

2-metoxibenzoamida N-(5-fenil-1,3,4-oxadiazol-2-il)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

WAY-271876 es un compuesto químico que ha despertado interés en varios campos de la investigación científica debido a sus propiedades únicas y aplicaciones potenciales. Es conocido por su papel en los estudios biológicos y químicos, particularmente en el contexto de sus interacciones con objetivos moleculares específicos.

Aplicaciones Científicas De Investigación

WAY-271876 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como reactivo o intermedio en varias síntesis químicas, contribuyendo al desarrollo de nuevos compuestos y materiales.

Biología: El compuesto se estudia por sus interacciones con moléculas biológicas, proporcionando información sobre los procesos celulares y los posibles objetivos terapéuticos.

Medicina: La investigación de WAY-271876 incluye su posible uso en el desarrollo de fármacos, particularmente para afecciones donde puede modular vías moleculares específicas.

Industria: En aplicaciones industriales, WAY-271876 puede utilizarse en la producción de productos químicos o materiales especializados, aprovechando sus propiedades únicas para fines específicos

Mecanismo De Acción

El mecanismo de acción de WAY-271876 implica su interacción con objetivos moleculares específicos dentro de las células. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a cambios en las funciones celulares. El compuesto puede unirse a enzimas, receptores u otras proteínas, alterando su actividad e influyendo en los efectos posteriores. Comprender estos mecanismos es crucial para desarrollar posibles aplicaciones terapéuticas y optimizar su uso en la investigación .

Análisis Bioquímico

Biochemical Properties

The 2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has been shown to interact with various enzymes and proteins, contributing to its diverse biological activities . It has been demonstrated that 1,3,4-oxadiazole derivatives, like 2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, have different mechanisms of action by targeting various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase, and many of the proteins that contribute to cell proliferation .

Cellular Effects

The effects of 2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide on cells are diverse and depend on the specific cellular context. It has been reported to have significant activity against various types of bacteria and fungi . For instance, compounds possessing similar structures exhibited selective inhibition against S. aureus .

Molecular Mechanism

The molecular mechanism of action of 2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves interactions with various biomolecules. It has been demonstrated that 1,3,4-oxadiazole derivatives can inhibit specific enzymes, leading to changes in gene expression . For instance, they can inhibit thymidylate synthase, an enzyme involved in DNA synthesis, and HDAC, an enzyme that regulates gene expression .

Métodos De Preparación

La síntesis de WAY-271876 implica varios pasos, cada uno de los cuales requiere condiciones precisas para garantizar la pureza y la eficacia del producto final. La ruta sintética generalmente incluye:

Reactantes iniciales: El proceso comienza con la selección de materiales de partida apropiados, que se someten a una serie de reacciones químicas.

Condiciones de reacción: Estas reacciones a menudo requieren temperaturas, presiones y catalizadores específicos para que procedan de manera eficiente. Por ejemplo, ciertos pasos pueden implicar el uso de disolventes orgánicos y calentamiento controlado para facilitar la formación de compuestos intermedios.

Purificación: Después de la síntesis inicial, el compuesto se somete a procesos de purificación como recristalización o cromatografía para eliminar cualquier impureza.

Producción industrial: A escala industrial, la producción de WAY-271876 puede implicar reactores a gran escala y sistemas automatizados para garantizar la coherencia y la escalabilidad.

Análisis De Reacciones Químicas

Se sabe que WAY-271876 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo facilitada por agentes oxidantes.

Reducción: El compuesto también puede participar en reacciones de reducción, donde gana electrones o átomos de hidrógeno.

Sustitución: En estas reacciones, un grupo funcional en la molécula es reemplazado por otro, típicamente mediante la acción de reactivos específicos.

Reactivos y condiciones comunes: Las reacciones que involucran a WAY-271876 a menudo requieren reactivos específicos como ácidos, bases o catalizadores, y se llevan a cabo bajo condiciones controladas para garantizar el resultado deseado.

Productos principales: Los productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. .

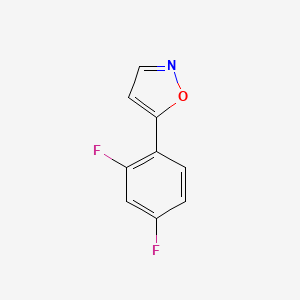

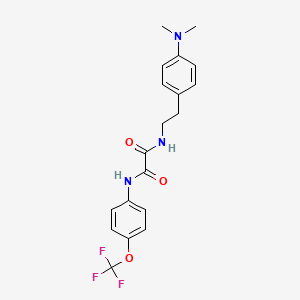

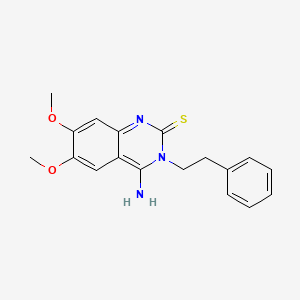

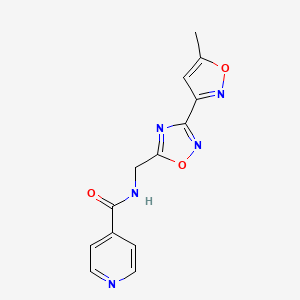

Comparación Con Compuestos Similares

WAY-271876 se puede comparar con otros compuestos similares para resaltar sus características únicas:

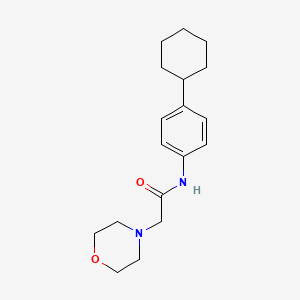

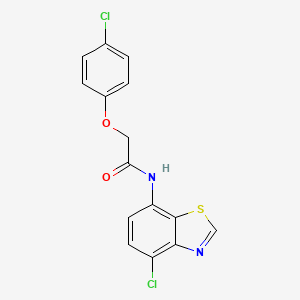

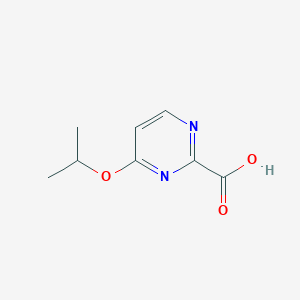

Compuestos similares: Los compuestos con estructuras o grupos funcionales similares pueden incluir aquellos que se utilizan en estudios químicos o biológicos relacionados.

Unicidad: WAY-271876 puede exhibir propiedades distintas como mayor estabilidad, afinidades de unión específicas o patrones de reactividad únicos que lo diferencian de otros compuestos.

Lista de compuestos similares: Ejemplos de compuestos similares podrían incluir aquellos con estructuras químicas análogas o aquellos que se utilizan en contextos de investigación similares .

Propiedades

IUPAC Name |

2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c1-21-13-10-6-5-9-12(13)14(20)17-16-19-18-15(22-16)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEZFIGLLCUVHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile](/img/structure/B2573406.png)

![1-(3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethanone](/img/structure/B2573408.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxy-5-nitrophenyl)acrylonitrile](/img/structure/B2573415.png)

![4-{[1-(Oxane-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2573416.png)

![6-methyl-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)pyrazine-2-carboxamide](/img/structure/B2573423.png)

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573425.png)

![N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide](/img/structure/B2573426.png)